molecular formula C24H21Cl2N3O B11550991 (8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

(8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11550991
M. Wt: 438.3 g/mol
InChI Key: BBQAPMHDSMDJFE-LFIBNONCSA-N
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Description

(8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with 2-chlorophenylacetonitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene and chlorophenyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related process.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: A compound with a similar pyridine core but different substituents.

    Clomipramine: Another compound with a similar structure but different functional groups.

Uniqueness

(8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H21Cl2N3O

Molecular Weight

438.3 g/mol

IUPAC Name

(8E)-2-amino-4-(2-chlorophenyl)-8-[(2-chlorophenyl)methylidene]-6-ethyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H21Cl2N3O/c1-2-29-13-16(11-15-7-3-5-9-20(15)25)23-19(14-29)22(18(12-27)24(28)30-23)17-8-4-6-10-21(17)26/h3-11,22H,2,13-14,28H2,1H3/b16-11+

InChI Key

BBQAPMHDSMDJFE-LFIBNONCSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=CC=C2Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl

Canonical SMILES

CCN1CC(=CC2=CC=CC=C2Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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